tert-Butyl Cetirizine

Description

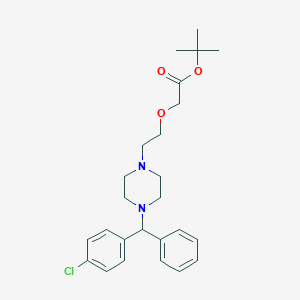

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432727 | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335017-46-4 | |

| Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Rationale for tert-Butyl Cetirizine

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl Cetirizine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of tert-Butyl Cetirizine. As a significant derivative of the second-generation antihistamine Cetirizine, its synthesis and rigorous analytical verification are paramount for research and impurity profiling in pharmaceutical development. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent and selective H1-receptor antagonist.[1] Its efficacy in treating allergic rhinitis and chronic urticaria is well-documented.[1] The synthesis of its ester derivatives, such as tert-Butyl Cetirizine (CAS No: 335017-46-4), is of significant interest for several reasons:

-

Pro-drug Development: Esterification can modify the pharmacokinetic profile of a drug, potentially improving absorption or altering its metabolic pathway.

-

Intermediate in Synthesis: The tert-butyl ester can serve as a protected form of the carboxylic acid group during the synthesis of more complex Cetirizine analogs, with the tert-butyl group being readily removable under specific acidic conditions.

-

Reference Standard: As a potential process-related impurity in the manufacturing of Cetirizine or its derivatives, a well-characterized standard of tert-Butyl Cetirizine is essential for analytical method development and quality control.[2][3]

This guide will detail a reliable laboratory-scale synthesis and the subsequent analytical characterization required to confirm the identity, purity, and structure of the target compound.

Synthesis of tert-Butyl Cetirizine: An Esterification Strategy

The synthesis of tert-Butyl Cetirizine from Cetirizine involves the esterification of the parent carboxylic acid with tert-butanol. This reaction presents a moderate challenge due to the steric hindrance of the bulky tert-butyl group. A direct acid-catalyzed esterification (Fischer esterification) is often inefficient with tertiary alcohols due to competing elimination reactions. Therefore, a more robust strategy employing a coupling agent is preferable.

The proposed method is an adaptation of established procedures for esterifying carboxylic acids with tert-butyl alcohol, grounded in the activation of the carboxylic acid moiety.[4][5]

Chemical Reaction Pathway

The overall reaction transforms Cetirizine into its tert-butyl ester, typically starting from the more stable Cetirizine dihydrochloride salt.

Caption: Synthesis of tert-Butyl Cetirizine via EDC/DMAP coupling.

Experimental Protocol

This protocol is designed for a laboratory scale and prioritizes yield and purity.

Materials:

-

Cetirizine Dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl, MW: 461.81)[6]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

tert-Butanol

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, suspend Cetirizine dihydrochloride (1.0 eq) in anhydrous DCM. The dihydrochloride salt has limited solubility, forming a slurry.

-

Neutralization: Add triethylamine (TEA, 2.2 eq) dropwise to the suspension at 0°C. Stir the mixture for 30 minutes. This step is crucial to neutralize the hydrochloride salt and generate the free base of Cetirizine in situ, which is necessary for the subsequent reaction.

-

Activation and Coupling: To the mixture, add tert-butanol (1.5 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid group of Cetirizine, forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium salt. This two-pronged activation is highly effective at overcoming the steric hindrance of tert-butanol.[4]

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The polarity of the eluent should be determined based on initial TLC analysis. Combine the fractions containing the desired product and evaporate the solvent to yield tert-Butyl Cetirizine as a pure solid or oil.[7]

Analytical Characterization: A Self-Validating System

Comprehensive characterization is required to confirm the structure and purity of the synthesized tert-Butyl Cetirizine. The combination of Mass Spectrometry, NMR Spectroscopy, and HPLC provides a self-validating system where each technique corroborates the findings of the others.[2]

Caption: Workflow for the analytical characterization of tert-Butyl Cetirizine.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound.

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the presence of basic nitrogen atoms in the piperazine ring, which are easily protonated.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

-

Analysis: Infuse the sample directly into the mass spectrometer or use an LC-MS system.

Expected Results: The primary goal is to observe the protonated molecular ion [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₂₅H₃₃ClN₂O₃[2] |

| Molecular Weight | 444.99 g/mol [8] |

| Expected [M+H]⁺ (m/z) | 445.22 |

| Key Fragment Ion (m/z) | 201.1 (from cleavage of the piperazine ring)[9] |

-

Trustworthiness: The observation of the correct molecular ion with its characteristic isotopic pattern for chlorine (a ~3:1 ratio for [M+H]⁺ and [M+H+2]⁺) provides high confidence in the compound's identity. The fragmentation pattern, particularly the m/z 201.1 fragment common to Cetirizine derivatives, further validates the structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and confirming that the esterification occurred at the correct position.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

-

Experiments: At a minimum, ¹H NMR and ¹³C NMR spectra should be acquired. For unambiguous assignments, 2D NMR experiments like COSY and HSQC are recommended.

-

Reference: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

Expected ¹H NMR Spectral Features: The key indicator of successful synthesis is the appearance of a singlet corresponding to the nine equivalent protons of the tert-butyl group and the disappearance of the carboxylic acid proton signal from the starting material.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (-(CH₃)₃) | ~1.4 - 1.5 | Singlet | 9H | Characteristic signal for the tert-butyl ester group. |

| Aromatic (Ar-H) | ~7.1 - 7.4 | Multiplet | 9H | Protons on the two phenyl rings. |

| Benzhydryl (-CH-) | ~4.2 | Singlet | 1H | Methine proton linking the two phenyl rings. |

| Methylene (-OCH₂COO-) | ~4.0 | Singlet | 2H | Methylene group adjacent to the ester carbonyl. |

| Methylene (-OCH₂CH₂N-) | ~3.7 | Triplet | 2H | Methylene group adjacent to the ether oxygen. |

| Piperazine ring & Ethoxy | ~2.5 - 2.9 | Multiplets | 10H | Protons on the piperazine ring and adjacent methylene. |

Note: These are estimated shifts based on the structure and data for similar compounds. Actual shifts may vary.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound and for separating it from any unreacted starting material or byproducts.

Protocol:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard for this class of compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent like acetonitrile is effective.[12]

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance, typically around 230 nm, is appropriate.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

System Suitability: Before sample analysis, the system's performance should be verified by injecting a standard solution multiple times to check for repeatability of retention time and peak area (RSD < 2%).[12]

Purity Assessment: The purity of the synthesized tert-Butyl Cetirizine is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity reference material, the main peak should account for >98% of the total area. The retention time will be different from that of the starting material, Cetirizine, which is more polar and will typically elute earlier.

Conclusion

The successful synthesis of tert-Butyl Cetirizine via a carbodiimide-mediated coupling reaction provides a reliable method for producing this important derivative for research and analytical purposes. The subsequent orthogonal analytical characterization, employing MS, NMR, and HPLC, forms a robust, self-validating workflow. This ensures that the material produced is of verifiable identity, structure, and purity, meeting the stringent requirements of pharmaceutical research and development.

References

-

Pflum, D.A., et al. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 5(2), 110-115. Available at: [Link]

- Synthesis Of Drugs. (2012). Laboratory Synthesis Of Cetirizine.

-

Debnath, I., et al. (n.d.). Synthesis of Cetirizine by condensation of (R)-tert-butylsulfinamide [(R)-TBS] with 4-chlorobenzaldehyde. ResearchGate. Available at: [Link]

-

LookChem. (n.d.). New manufacturing procedure of cetirizine. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). tert-Butyl Cetirizine. Available at: [Link]

-

CATO. (n.d.). tert-Butyl Cetirizine. Available at: [Link]

-

Debnath, I., et al. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. YMER, 23(11). Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Cetirizine Dihydrochloride. Available at: [Link]

- Google Patents. (n.d.). Process for preparing optically active cetirizine or its salt.

-

BioOrganics. (n.d.). tert-Butyl Cetirizine-d8. Available at: [Link]

- Google Patents. (n.d.). Methods for the manufacture of cetirizine.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine. Available at: [Link]

-

Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Available at: [Link]

-

Fakhari, A. R., et al. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 13(4), 1259–1266. Available at: [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl Cetirizine-d8. Available at: [Link]

-

Chaudhari, V., & Ubale, M. (n.d.). A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

- Google Patents. (n.d.). Process for obtaining Cetirizine dihydrochloride.

-

Khan, A., et al. (2005). Determination and quantification of cetirizine HCl in dosage formulations by RP-HPLC. Journal of the Chemical Society of Pakistan, 27(4), 385-389. Available at: [Link]

-

Pharmaffiliates. (n.d.). Tert-Butyl Cetirizine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cetirizine. PubChem Compound Summary for CID 2678. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of cetirizine hydrochloride intermediate.

-

Eriksen, H., et al. (2002). Determination of Cetirizine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Chromatographia, 55, 145–149. Available at: [Link]

-

Ali, S. M., et al. (2011). NMR spectroscopic study of inclusion complexes of cetirizine dihydrochloride and β-cyclodextrin in solution. Journal of the Chilean Chemical Society, 56(2), 677-681. Available at: [Link]

-

Bajerski, L., et al. (2012). Determination of cetirizine in tablets and compounded capsules: Comparative study between CE and HPLC. Química Nova, 35(1), 115-119. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cetirizine. Available at: [Link]

-

Adamowicz, P., et al. (2024). Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. International Journal of Legal Medicine. Available at: [Link]

-

Majumder, J., et al. (2015). Electronic Supplementary Information (ESI) - Cetirizine derived supramolecular topical gel in action. The Royal Society of Chemistry. Available at: [Link]

-

Wang, Y., et al. (2007). [NMR studies on cetirizine hydrochloride]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 32(18), 1888-91. Available at: [Link]

-

de Castro, S., et al. (2007). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Letters in Organic Chemistry, 4(1), 50-53. Available at: [Link]

-

Wright, S. W., et al. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters, 38(42), 7345-7348. Available at: [Link]

Sources

- 1. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]

- 6. Cetirizin-Hydrochlorid Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 335017-46-4 | | CATO参考物质 [en.cato-chem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cetirizine synthesis - chemicalbook [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl Cetirizine chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of tert-Butyl Cetirizine

Introduction

Tert-Butyl Cetirizine is the tert-butyl ester of Cetirizine, a well-known second-generation H1-receptor antagonist.[1] As an ester derivative, it is often synthesized as an intermediate or investigated as a potential prodrug to modify the pharmacokinetic profile of the parent compound, Cetirizine. A thorough understanding of its chemical properties and stability is paramount for researchers, scientists, and drug development professionals to ensure the development of a safe, effective, and stable drug product. The stability of the ester linkage, in particular, is a critical quality attribute that dictates storage conditions, formulation strategies, and analytical method development.

This guide provides a comprehensive technical overview of the physicochemical properties of tert-Butyl Cetirizine, its stability under various stress conditions, and the primary degradation pathways. It further details the experimental methodologies required for a robust stability assessment, grounded in the principles of scientific integrity and supported by authoritative references.

Section 1: Physicochemical Properties

The fundamental chemical properties of a molecule govern its behavior in both biological and pharmaceutical systems. Tert-Butyl Cetirizine's structure is characterized by the core Cetirizine molecule with its carboxylic acid functional group protected as a tert-butyl ester. This structural modification significantly alters its physicochemical characteristics compared to the parent drug.

Chemical Structure:

-

IUPAC Name: 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid 1,1-dimethylethyl ester[2]

-

Molecular Formula: C₂₅H₃₃ClN₂O₃[2]

-

Molecular Weight: 444.99 g/mol [2]

The presence of the bulky, lipophilic tert-butyl group in place of the ionizable carboxylic acid proton has profound effects on polarity, solubility, and acid-base properties.

| Property | Value / Description | Rationale & Implications |

| pKa | Estimated ~2.9, ~8.0 | The carboxylic acid pKa of Cetirizine (~2.2) is absent due to esterification.[3] The two remaining pKa values correspond to the two nitrogen atoms of the piperazine ring. This makes the molecule basic and dictates which functional groups will be protonated at a given physiological or formulation pH. |

| logP | > 2.8 | The logP of the parent, Cetirizine, is ~2.8.[4] The addition of the four-carbon tert-butyl group significantly increases lipophilicity, leading to a higher logP value. This suggests lower aqueous solubility but potentially enhanced membrane permeability compared to Cetirizine. |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetonitrile, methanol); low aqueous solubility. | Unlike Cetirizine hydrochloride, which is freely soluble in water, the non-ionic ester is expected to be poorly soluble in aqueous media.[5][6] Solubility in organic solvents is typical for molecules of this nature and is relevant for analytical method development. |

Section 2: Stability Profile of tert-Butyl Cetirizine

The stability of an active pharmaceutical ingredient (API) is a critical factor influencing its shelf-life and the safety of the final drug product. For tert-Butyl Cetirizine, the ester functional group is the most significant site of chemical instability.

Hydrolytic Stability: The Critical Role of pH

The tert-butyl ester is notoriously sensitive to acid-catalyzed hydrolysis. This reaction is the primary and most anticipated degradation pathway for tert-Butyl Cetirizine.

-

Acidic Conditions (pH < 5): The molecule is highly unstable. The hydrolysis proceeds via a specific AAL1 mechanism, where the ester's alkyl-oxygen bond is cleaved. This pathway is facilitated by the formation of a highly stable tertiary carbocation (the tert-butyl cation).[7] The rate of hydrolysis increases dramatically as the pH decreases. Kinetic studies on similar tert-butyl esters show half-lives of only a few hours at a pH of 2.[8][9] This instability necessitates the avoidance of acidic excipients and strict pH control in any aqueous formulation.

-

Neutral and Basic Conditions (pH > 6): The molecule exhibits significantly greater stability. The tert-butyl group provides substantial steric hindrance, protecting the carbonyl carbon from nucleophilic attack by water or hydroxide ions, which is the typical mechanism for base-catalyzed ester hydrolysis (BAC2).[7] Therefore, degradation under neutral to basic conditions is considerably slower than under acidic conditions.

Oxidative Stability

Like its parent compound, tert-Butyl Cetirizine is susceptible to oxidation. The tertiary amine within the piperazine ring is the most likely site for oxidative attack.

-

Mechanism: Exposure to oxidizing agents, or reactive oxygen species formed from excipients like polyethylene glycols (PEGs), can lead to the formation of N-oxides.[10][11] Studies on Cetirizine have successfully isolated and characterized Cetirizine N-oxide as a primary oxidative degradant.[10] This pathway is a critical consideration, especially in liquid or semi-solid formulations containing potentially peroxide-forming excipients.

Photostability and Thermal Stability

Forced degradation studies performed on Cetirizine provide valuable insights into the potential liabilities of its tert-butyl ester derivative.

-

Photostability: Cetirizine has been shown to degrade when exposed to sunlight and UV radiation.[12] The degradation can be significant, suggesting that tert-Butyl Cetirizine should be protected from light during manufacturing and storage to prevent the formation of photolytic degradation products.

-

Thermal Stability: In the solid state, Cetirizine dihydrochloride is relatively stable at room temperature.[13][14] However, under accelerated conditions (e.g., dry heat at 105°C), degradation does occur.[12] Therefore, while stable under standard storage, tert-Butyl Cetirizine may degrade at elevated temperatures encountered during certain manufacturing processes like drying.

Section 3: Degradation Pathways and Mechanisms

Understanding the specific chemical transformations that occur during degradation is essential for identifying impurities, ensuring product safety, and developing robust analytical methods.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

This is the most direct and relevant degradation pathway for tert-Butyl Cetirizine in the presence of acid.

-

Step 1: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

-

Step 2: The rate-limiting step is the unimolecular cleavage of the alkyl-oxygen bond, releasing the parent carboxylic acid (Cetirizine) and the stable tert-butyl carbocation.

-

Step 3: The tert-butyl carbocation is quenched by water to form tert-butanol.

Caption: Primary degradation of tert-Butyl Cetirizine via acid hydrolysis.

Secondary Degradation Pathways

Once tert-Butyl Cetirizine degrades to Cetirizine, the resulting molecule is subject to its own set of degradation pathways, primarily oxidation.

Caption: Potential secondary degradation pathways of the parent drug, Cetirizine.

-

Oxidation: As previously mentioned, the piperazine nitrogen can be oxidized to form the corresponding N-oxide, a common metabolic and chemical degradation pathway for such compounds.[10]

-

Forced Degradation Products: Under aggressive stress conditions (e.g., high heat and strong acid or base), further fragmentation of the Cetirizine molecule can occur, leading to degradants such as 4-chlorobenzophenone.[15]

Section 4: Methodologies for Stability Assessment

A robust stability assessment relies on a validated stability-indicating analytical method capable of separating the API from all potential process impurities and degradation products.

Experimental Workflow: Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of drug development, used to identify likely degradation products and establish the intrinsic stability of a molecule.[12][16] This process is essential for developing and validating a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Detailed Protocol: Forced Degradation

-

Preparation: Prepare stock solutions of tert-Butyl Cetirizine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Treat the API solution with an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and dilute for analysis.[17]

-

Base Hydrolysis: Repeat the process using 0.1 M NaOH.

-

Oxidative Degradation: Treat the API solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature. Monitor the reaction until a target degradation of 5-20% is achieved.[17]

-

Thermal Degradation: Expose the solid API powder to dry heat in a calibrated oven (e.g., 105°C) for a set duration.[16]

-

Photolytic Degradation: Expose the API solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method. The goal is to achieve partial degradation (5-20%) to ensure that the analytical method can resolve the main peak from any newly formed degradant peaks.[16]

Analytical Technique: Stability-Indicating RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for quantitative analysis and stability testing.

Exemplary HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for separating the lipophilic tert-Butyl Cetirizine from the more polar Cetirizine degradant.[12] |

| Mobile Phase | Acetonitrile : 50 mM KH₂PO₄ buffer (e.g., 60:40 v/v), pH adjusted to 3.5 | A mixture of organic solvent and aqueous buffer allows for the effective elution and separation of compounds with varying polarities. A slightly acidic pH ensures the basic nitrogens are protonated, leading to sharp, symmetrical peaks.[17] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times. |

| Detection | UV at 230 nm | Cetirizine and its derivatives have a strong chromophore that absorbs well at this wavelength, providing good sensitivity.[12][13] |

| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for standard analytical HPLC. |

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (the ability to resolve the API from all degradants), linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for proving specificity.[12]

Section 5: Summary and Formulation Considerations

The chemical profile of tert-Butyl Cetirizine is dominated by its ester functional group, making it highly susceptible to degradation under acidic conditions.

Key Stability Liabilities:

-

Rapid Acid Hydrolysis: This is the most critical degradation pathway.

-

Oxidative Degradation: Formation of N-oxides is a likely secondary pathway.

-

Photodegradation: The molecule is potentially sensitive to light.

Implications for Drug Development:

-

Formulation Strategy: For any aqueous-based formulation (e.g., oral solutions, injectables), maintaining a pH in the neutral to slightly basic range (pH 6-8) is mandatory to prevent hydrolysis. The use of acidic buffers or excipients must be strictly avoided. For solid dosage forms, controlling moisture content is important to minimize solid-state hydrolysis.

-

Excipient Compatibility: Excipients must be carefully screened for acidic impurities. Furthermore, excipients known to contain reactive peroxide impurities (e.g., PEGs, Polysorbates) should be used with caution and may require the inclusion of antioxidants in the formulation.[10]

-

Manufacturing and Packaging: Manufacturing processes should avoid high temperatures where possible. Packaging should provide adequate protection from light to mitigate the risk of photodegradation.

By understanding these core chemical properties and stability liabilities, researchers can develop robust formulations and analytical strategies, ensuring the quality and safety of drug products containing tert-Butyl Cetirizine.

References

-

Zając, M., Musiał, W., Jelińska, A., & Stanisz, B. (2001). Stability of cetirizine dihydrochloride in solid state. Acta Poloniae Pharmaceutica, 58(1), 21–23. [14]

-

Bano, S., Usman, S., Jaweed, S., & Nawab, A. (2018). Comparison of Stability of Cetirizine Dihydrochloride in Solid and Liquid Dosage Forms by HPLC Analytical Method. Asian Journal of Pharmaceutics, 12(3). [18]

-

Pellosi, D. S., d’Avila, F. B., de Souza, J., & Freddo, R. J. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Chemistry Central Journal, 8(1), 71. [12]

-

Gore, S. S., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 12(10), 5433-5439. [16]

-

Ahmadi, F., Mohammadi, A., & Tehrani, M. S. (2012). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 11(3), 773–779. [17]

-

Church, B. D., Tratnyek, P. G., & Johnson, R. L. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Science & Technology, 33(23), 4236-4241. [8]

-

Church, B. D., Tratnyek, P. G., & Johnson, R. L. (1999). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 18(12), 2669-2674. [9]

-

Dyakonov, T., Fatmi, A., Singh, I., & Korang-Yeboah, M. (2009). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. AAPS PharmSciTech, 10(4), 1321–1326. [10]

-

Kaur, P., Bansal, G., & Singh, S. (2012). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis, 58, 149-155. [15]

-

SynThink Research Chemicals. (n.d.). tert-Butyl Cetirizine. [2]

-

Dyakonov, T., et al. (2009). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. ResearchGate. [11]

-

Pharmaffiliates. (n.d.). tert-Butyl Cetirizine-d8. [19]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. [7]

-

Pharmaffiliates. (n.d.). Tert-Butyl Cetirizine. [20]

-

National Center for Biotechnology Information. (n.d.). Cetirizine. PubChem Compound Database. [1]

-

Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(1), 43-57. [21]

-

Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [22]

-

PharmaSynth. (n.d.). CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [4]

-

Cayman Chemical. (2022). Cetirizine (hydrochloride) Product Information. [5]

-

Neves, A. C., et al. (2011). Chemical structure of cetirizine dihydrocloride (A) and nimesulide (B). ResearchGate. [3]

-

DailyMed. (n.d.). CETIRIZINE HYDROCHLORIDE ORAL SOLUTION, USP. U.S. National Library of Medicine. [6]

Sources

- 1. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CETIRIZINE HYDROCHLORIDE ORAL SOLUTION, USP For Oral Use Rx Only [dailymed.nlm.nih.gov]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. Stability of cetirizine dihydrochloride in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpcsonline.com [ijpcsonline.com]

- 16. pharmacyjournal.in [pharmacyjournal.in]

- 17. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 22. drhothas.com [drhothas.com]

Investigating the In Vitro Metabolic Fate of Tert-Butyl Cetirizine: A Prodrug Strategy Analysis

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro metabolism of tert-butyl cetirizine, a potential prodrug of the second-generation antihistamine, cetirizine. Unlike its parent molecule, which exhibits minimal metabolic clearance[1][2][3], tert-butyl cetirizine is designed with an ester linkage susceptible to enzymatic hydrolysis. This document outlines the scientific rationale, experimental design, and detailed protocols necessary for a thorough metabolic investigation. We will explore the selection of appropriate biological matrices, including liver S9 fractions, microsomes, and cryopreserved hepatocytes, and detail the bioanalytical methodologies required for accurate quantification. The overarching goal is to elucidate the primary metabolic pathways, determine the rate of conversion to the active parent drug, and identify the enzyme families responsible for this biotransformation. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies.

Introduction: The Scientific Rationale

Cetirizine: A Profile of Low Metabolic Clearance

Cetirizine is a potent and selective H1-receptor antagonist widely used for the management of allergic rhinitis and urticaria[4][5]. A key pharmacokinetic feature of cetirizine is its limited metabolism.[1][6] The drug is predominantly eliminated from the body unchanged, with approximately 70% to 85% of an administered dose excreted in the urine[1]. While minor metabolic pathways exist, such as oxidative O-dealkylation to a metabolite with negligible antihistaminic activity, cetirizine does not undergo significant biotransformation by the cytochrome P450 (CYP450) system[1][7]. This low metabolic turnover minimizes the risk of drug-drug interactions with compounds that inhibit or induce CYP450 enzymes.[2][6]

Tert-Butyl Cetirizine: A Prodrug Hypothesis

The development of tert-butyl cetirizine represents a strategic chemical modification of the parent drug. By converting the carboxylic acid group of cetirizine into a tert-butyl ester, the molecule's physicochemical properties, such as lipophilicity, are altered. This modification can potentially influence its absorption and distribution characteristics. The central hypothesis is that tert-butyl cetirizine functions as a prodrug, remaining inactive until the ester bond is cleaved in vivo by endogenous esterase enzymes to release the active cetirizine.

The Critical Role of In Vitro Metabolism Studies

Before advancing a prodrug candidate, a comprehensive understanding of its metabolic fate is imperative. In vitro metabolism studies serve as a foundational component of preclinical development, providing critical insights into:

-

Metabolic Stability: How quickly is the compound metabolized by liver enzymes? This helps predict its in vivo clearance and half-life.[8][9]

-

Metabolic Pathways: What are the primary biotransformation reactions? For tert-butyl cetirizine, this confirms the desired hydrolysis to cetirizine.

-

Enzyme Phenotyping: Which specific enzymes or enzyme families are responsible for the metabolism? This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability.

-

Species Differences: Do metabolic pathways and rates differ across species (e.g., rat, mouse, human)? This is vital for selecting the appropriate animal models for toxicological studies.[10]

This guide provides the technical framework to rigorously answer these questions for tert-butyl cetirizine.

Predicted Metabolic Pathways of Tert-Butyl Cetirizine

The chemical structure of tert-butyl cetirizine strongly suggests a primary metabolic pathway governed by hydrolysis, with minor secondary pathways analogous to those of the parent cetirizine molecule.

Primary Pathway: Carboxylesterase-Mediated Hydrolysis

The tert-butyl ester group is a prime target for hydrolysis by carboxylesterases (CES), a family of enzymes abundant in the liver (both microsomal and cytosolic fractions), plasma, and other tissues. We predict that this will be the dominant and most rapid metabolic pathway, efficiently converting the inactive prodrug into the pharmacologically active cetirizine.

Secondary Pathway: Oxidative Metabolism

Once cetirizine is formed, or if the prodrug itself is a poor substrate for esterases, it may undergo minor oxidative metabolism. Based on the known fate of cetirizine, this would likely involve oxidative O-dealkylation mediated by non-CYP450 enzymes, leading to a metabolite with minimal activity.[4][7] Given the low metabolic liability of the core cetirizine structure, this pathway is expected to be a minor contributor to the overall clearance of the prodrug.

Caption: Predicted metabolic conversion of tert-butyl cetirizine.

Strategic Selection of In Vitro Experimental Systems

A multi-system approach is essential to build a complete picture of the metabolic profile. The choice of each system is based on its specific enzymatic composition.

Liver S9 Fraction (Human, Rat, Mouse)

-

Rationale: The S9 fraction contains both microsomal and cytosolic enzymes, providing a comprehensive collection of Phase I and Phase II metabolic machinery.[11] This makes it an ideal initial system to assess overall metabolic stability, as it contains both CYP450 enzymes and the critical carboxylesterases responsible for hydrolysis.

-

Application: Determine the overall metabolic stability and identify the full range of potential metabolites.

Liver Microsomes (Human, Rat, Mouse)

-

Rationale: Liver microsomes are enriched with endoplasmic reticulum-derived enzymes, most notably the CYP450 and UGT families, as well as some carboxylesterases (e.g., hCE1).[11][12] By comparing the rate of metabolism in microsomes to that in S9, we can infer the relative contribution of cytosolic versus microsomal enzymes.

-

Application: Investigate the role of microsomal enzymes in the metabolism of tert-butyl cetirizine. Incubations will be run with and without the cofactor NADPH to distinguish between oxidative (CYP-dependent) and hydrolytic metabolism.

Cryopreserved Hepatocytes (Human)

-

Rationale: Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes, cofactors, and transporters within an intact cellular environment.[9][13] This system provides the most physiologically relevant data on metabolic pathways and clearance. For slowly metabolized compounds, plated hepatocytes can be used to extend incubation times.[9]

-

Application: Confirm the metabolic pathways observed in subcellular fractions and obtain a more accurate, integrated measurement of intrinsic clearance.

Detailed Experimental Protocols

Scientific integrity requires robust and well-controlled experimental design. The following protocols are designed as self-validating systems.

General Reagents and Stock Solution Preparation

-

Test Article: Prepare a 10 mM stock solution of tert-butyl cetirizine in DMSO.

-

Reference Compounds: Prepare 10 mM stock solutions of cetirizine (for metabolite identification) and a positive control compound with known stability (e.g., Diclofenac for high clearance, Propranolol for moderate clearance)[14].

-

Buffer: Use 100 mM potassium phosphate buffer, pH 7.4.[8]

-

NADPH Regenerating System: Prepare a system containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer to ensure a sustained supply of NADPH for CYP450-mediated reactions.[8][15]

Protocol: Metabolic Stability in Liver Microsomes

This protocol evaluates the disappearance of tert-butyl cetirizine over time.

Caption: Experimental workflow for the microsomal stability assay.

Step-by-Step Methodology:

-

Prepare Incubation Plates: In a 96-well plate, add phosphate buffer.

-

Add Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final concentration of 0.5 mg/mL in the reaction wells.

-

Add Test Compound: Add tert-butyl cetirizine to a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate Reaction: Start the reaction by adding the NADPH regenerating system to the "+NADPH" wells and an equal volume of phosphate buffer to the "-NADPH" wells. The time of this addition is T=0.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells.

-

Terminate Reaction: Immediately terminate the reaction by adding the aliquot to a separate plate containing 3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)[14].

-

Sample Processing: Once all time points are collected, vortex the termination plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.[15]

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Essential Controls:

-

-NADPH Control: Assesses metabolism independent of CYP450 enzymes (e.g., hydrolysis by esterases).

-

T=0 Control: Represents 100% of the initial compound concentration.

-

Heat-Inactivated Microsomes: Ensures that observed degradation is enzymatic and not due to chemical instability.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific LC-MS/MS method is required to quantify the parent compound and detect metabolites.

-

Chromatography: Reverse-phase chromatography using a C18 column is typically effective.[16][17][18] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a modifier like ammonium acetate or formic acid will be optimized for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and selectivity.[16][17] Specific precursor-to-product ion transitions for tert-butyl cetirizine, cetirizine, and the internal standard will be determined.

Data Analysis and Interpretation

Metabolic Stability Calculations

The concentration of tert-butyl cetirizine remaining at each time point is determined by LC-MS/MS.

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Data Presentation: Summary Tables

Table 1: Hypothetical Metabolic Stability of Tert-Butyl Cetirizine

| In Vitro System | Condition | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes | +NADPH | 5.2 | 133.3 |

| Human Liver Microsomes | -NADPH | 5.5 | 126.0 |

| Human Liver S9 | +NADPH | 3.1 | 223.5 |

| Human Hepatocytes | N/A | 4.5 | 154.0 (µL/min/10⁶ cells) |

| Rat Liver Microsomes | +NADPH | 2.8 | 247.5 |

Interpretation: The hypothetical data above would suggest rapid metabolism. The minimal difference between +NADPH and -NADPH conditions in microsomes indicates that the clearance is not primarily driven by CYP450 enzymes, strongly supporting hydrolysis as the main pathway. The even faster clearance in S9 suggests a contribution from cytosolic esterases.

Table 2: Relative Metabolite Formation in Human Hepatocytes (60 min incubation)

| Compound | Peak Area Response (relative to T=0 Parent) |

|---|---|

| Tert-Butyl Cetirizine | 5% |

| Cetirizine | 92% |

| Oxidative Metabolite | <1% |

Interpretation: This profile confirms that tert-butyl cetirizine is efficiently converted to cetirizine, validating its potential as a prodrug. The formation of the oxidative metabolite is negligible, as expected.

Conclusion and Forward Look

This technical guide details a robust, multi-faceted strategy for the in vitro metabolic evaluation of tert-butyl cetirizine. The experimental design, leveraging S9, microsomes, and hepatocytes, is structured to definitively test the hypothesis that tert-butyl cetirizine acts as a prodrug, undergoing rapid, esterase-mediated hydrolysis to release the active parent, cetirizine.

The expected outcome is the demonstration of high metabolic instability driven by hydrolytic cleavage, with minimal contribution from oxidative pathways. This would provide strong evidence for its intended mechanism of action as a prodrug and support its continued development. Subsequent studies would involve using recombinant carboxylesterases (hCE1 and hCE2) to precisely identify the enzymes responsible, further refining the drug's interaction profile.

References

-

Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]

-

Lake, B. G. (1999). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cetirizine Hydrochloride?. Retrieved from [Link]

-

ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

-

Siddiqi, N. I., & Ghassemzadeh, S. (2023). Cetirizine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Sekisui XenoTech. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Simons, F. E., & Simons, K. J. (1999). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

-

Nicolas, J. M., et al. (1999). In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines. PubMed. Retrieved from [Link]

-

Li, G., et al. (2019). Focus on the cetirizine use in clinical practice: a reappraisal 30 years later. PubMed Central. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

-

MedLibrary.org. (2025). Cetirizine Hydrochloride (Padagis Israel Pharmaceuticals Ltd). Retrieved from [Link]

-

PubMed. (n.d.). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

ResearchGate. (2025). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: Application to a bioequivalence study. Retrieved from [Link]

-

Bohrium. (n.d.). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. Retrieved from [Link]

-

Scite.ai. (n.d.). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) DETERMINATION OF CETIRIZINE IN HUMAN PLASMA AND ITS VALIDATION OF METHOD USING HPLC TECHNIQUE. Retrieved from [Link]

-

Portnoy, J. M., & Dinakar, C. (2004). Review of cetirizine hydrochloride for the treatment of allergic disorders. PubMed. Retrieved from [Link]

-

PubMed. (n.d.). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study. Retrieved from [Link]

Sources

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Review of cetirizine hydrochloride for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cetirizine Hydrochloride (Padagis Israel Pharmaceuticals Ltd): FDA Package... [medlibrary.org]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oyc.co.jp [oyc.co.jp]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HU [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl Cetirizine as a Cetirizine prodrug

An In-Depth Technical Guide: Tert-Butyl Cetirizine as a Cetirizine Prodrug

Abstract

Cetirizine, a potent and selective second-generation H1-histamine antagonist, is a cornerstone in the management of allergic rhinitis and chronic urticaria.[1][2] Despite its efficacy, opportunities exist to optimize its pharmacokinetic profile through prodrug strategies. This technical guide explores the potential of tert-Butyl Cetirizine, an ester prodrug of Cetirizine, designed to enhance its biopharmaceutical properties. We will delve into the rationale, synthesis, proposed mechanism of bioactivation, and the experimental workflows required to validate this compound as a viable drug candidate. This document is intended for researchers in drug development and pharmacology, providing a comprehensive overview grounded in established scientific principles.

Introduction: The Rationale for a Cetirizine Prodrug

The Prodrug Concept: A Strategy for Optimization

Prodrugs are pharmacologically inactive chemical derivatives of active drug molecules that undergo biotransformation in the body to release the parent drug.[3][4] This approach is a powerful tool in medicinal chemistry used to overcome a variety of pharmaceutical and pharmacokinetic challenges.[5] By temporarily masking the active functional groups of a drug, a prodrug can exhibit improved properties such as:

-

Enhanced Bioavailability: Increasing lipophilicity to improve absorption across the gastrointestinal tract.[6]

-

Improved Stability: Protecting the parent drug from degradation in the stomach's acidic environment.[6]

-

Site-Specific Delivery: Designing the prodrug to be activated by enzymes concentrated in the target tissue.[3][4]

-

Sustained Release: Modulating the rate of conversion to the active drug to prolong its therapeutic effect.[6]

-

Reduced Side Effects: Minimizing off-target activity by keeping the drug inactive until it reaches the site of action.[6]

-

Improved Patient Compliance: Masking the unpleasant taste or odor of the parent drug.[6]

Approximately 10% of all commercially available medicines are classified as prodrugs, highlighting the success and importance of this strategy in modern drug development.[3]

Cetirizine: Profile of a Second-Generation Antihistamine

Cetirizine is the carboxylated metabolite of hydroxyzine and functions as a highly selective antagonist of the peripheral histamine H₁ receptor.[1][] This selectivity is key to its favorable safety profile, as it has minimal affinity for muscarinic, serotonin, or adrenergic receptors, and poorly penetrates the blood-brain barrier, resulting in a significantly lower incidence of sedation compared to first-generation antihistamines.[8][9]

Mechanism of Action: During an allergic reaction, histamine is released from mast cells and binds to H₁ receptors, triggering symptoms like sneezing, itching, and swelling.[] Cetirizine competitively blocks these receptors, preventing histamine from exerting its effects.[8]

Pharmacokinetic Profile: Cetirizine is rapidly absorbed after oral administration, reaching peak plasma concentrations in about one hour.[10][11] It is highly bound to plasma proteins (around 93%) and is primarily excreted unchanged in the urine.[10][12] The elimination half-life is approximately 8.3 hours, which allows for a convenient once-daily dosing regimen.[10][11]

The Case for Tert-Butyl Cetirizine

While Cetirizine is an effective drug, its zwitterionic nature at physiological pH gives it a relatively low lipophilicity (log D = 1.5), which can limit its passive diffusion across biological membranes.[13][14] By converting the carboxylic acid group into a tert-butyl ester, we create tert-Butyl Cetirizine. This modification is hypothesized to:

-

Increase Lipophilicity: The bulky, non-polar tert-butyl group should significantly increase the molecule's lipid solubility, potentially enhancing its absorption rate and extent.

-

Act as a Prodrug: The ester bond is designed to be cleaved by endogenous esterase enzymes in the body, releasing the active Cetirizine.

Tert-Butyl Cetirizine: Synthesis and Properties

Chemical Profile

-

Chemical Name: [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic Acid 1,1-Dimethylethyl Ester[15]

-

Molecular Formula: C₂₅H₃₃ClN₂O₃[15]

-

Molecular Weight: 444.99 g/mol [15]

-

CAS Number: 335017-46-4[15]

Proposed Synthesis Route

The synthesis of tert-Butyl Cetirizine can be achieved through the esterification of Cetirizine. A common and effective method for creating tert-butyl esters is by reacting the parent carboxylic acid with a source of tert-butyl cation under acidic conditions.

Protocol: Synthesis of Tert-Butyl Cetirizine

-

Dissolution: Dissolve Cetirizine hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM).

-

Reagent Addition: Add a tert-butylating agent, such as tert-butyl acetate, along with a strong acid catalyst like trifluoromethanesulfonic acid.[16]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product (tert-Butyl Cetirizine) using column chromatography on silica gel to yield the final, pure compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H-NMR, Mass Spectrometry, and HPLC analysis.[15]

Mechanism of Bioactivation: From Prodrug to Drug

The therapeutic activity of tert-Butyl Cetirizine is contingent upon its efficient conversion to the active parent drug, Cetirizine. This bioactivation is presumed to occur via enzymatic hydrolysis of the ester linkage.

The Role of Endogenous Esterases

The human body contains a variety of esterase enzymes, primarily in the liver and plasma, that are responsible for the hydrolysis of ester-containing xenobiotics.[17][18] Carboxylesterases (CE) and butyrylcholinesterase (BChE) are key enzymes in this process.[18] Following oral administration, tert-Butyl Cetirizine would be absorbed from the gut into the portal circulation, where it would be exposed to high concentrations of hepatic esterases during the first pass through the liver.[17][19] Additionally, esterases present in the systemic circulation (plasma) would contribute to its hydrolysis.[20][21] The bulky nature of the tert-butyl group may influence the rate of hydrolysis, a critical factor in the prodrug's pharmacokinetic profile.[22]

Bioactivation Pathway Diagram

The following diagram illustrates the proposed metabolic conversion of the inactive tert-Butyl Cetirizine prodrug into the active Cetirizine molecule.

Caption: Bioactivation of tert-Butyl Cetirizine to Cetirizine.

Comparative Pharmacokinetic & Pharmacodynamic Profile

The conversion of Cetirizine to its tert-butyl ester prodrug is expected to alter its pharmacokinetic properties significantly. The table below compares the known parameters of Cetirizine with the hypothesized parameters for its prodrug.

| Parameter | Cetirizine (Reported) | Tert-Butyl Cetirizine (Hypothesized) | Rationale for Change |

| Absorption | |||

| Bioavailability | >70%[11] | Potentially Higher | Increased lipophilicity may enhance passive diffusion across the gut wall. |

| Tmax (Time to Peak) | ~1.0 hour[10][11] | Delayed | Time is required for absorption and subsequent enzymatic conversion to the active drug.[23] |

| Cmax (Peak Conc.) | ~311 ng/mL (10 mg dose)[11] | Variable | Dependent on the rate and extent of conversion; could be lower if conversion is slow and sustained.[23] |

| Distribution | |||

| Protein Binding | ~93%[10][12] | Potentially Higher | Increased lipophilicity often correlates with higher plasma protein binding. |

| Volume of Dist. (Vd) | ~0.4 L/kg[13] | Potentially Higher | Increased lipophilicity could lead to greater distribution into tissues before conversion. |

| Metabolism | |||

| Primary Route | Minimal; largely excreted unchanged[10][12] | Enzymatic Hydrolysis | The primary metabolic step is the cleavage of the ester bond to form Cetirizine. |

| Excretion | |||

| Elimination Half-life | ~8.3 hours[10][11] | Apparent Half-life may be longer | The apparent half-life will be influenced by the rate of formation from the prodrug (flip-flop kinetics). |

| Major Excretion Route | Renal (unchanged drug)[11] | Renal (as Cetirizine) | After conversion, the resulting Cetirizine will follow its known renal excretion pathway. |

Experimental Validation Framework

A rigorous experimental plan is essential to validate the prodrug concept for tert-Butyl Cetirizine. This involves a combination of in vitro and in vivo studies.

In Vitro Stability and Conversion Protocol

This assay determines the rate at which tert-Butyl Cetirizine is converted to Cetirizine in biological matrices.

Objective: To measure the hydrolysis rate of tert-Butyl Cetirizine in human plasma and human liver microsomes.

Methodology:

-

Preparation: Prepare stock solutions of tert-Butyl Cetirizine and Cetirizine (as a standard) in a suitable solvent like acetonitrile.

-

Incubation: Prepare reaction mixtures containing either human plasma or liver microsomes (supplemented with necessary cofactors) in a phosphate buffer at 37°C.

-

Initiation: Initiate the reaction by adding a small volume of the tert-Butyl Cetirizine stock solution to the pre-warmed biological matrix.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Termination: Immediately quench the enzymatic reaction in the aliquot by adding an excess of cold acetonitrile containing an internal standard.

-

Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the concentrations of both tert-Butyl Cetirizine and the newly formed Cetirizine using a validated LC-MS/MS or HPLC method.

-

Data Analysis: Plot the concentration of the remaining prodrug and the formed drug versus time to determine the hydrolysis rate and half-life.

Analytical Method: HPLC for Quantification

A robust and sensitive HPLC method is crucial for separating and quantifying the prodrug and the active drug in biological samples.

Chromatographic Conditions (Example):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.[24][25]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[26]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile).[26][27]

-

Flow Rate: 1.0 mL/min.[24]

-

Detection Wavelength: 230 nm, where both Cetirizine and its ester prodrug are expected to have significant absorbance.[24][26]

-

Validation: The method must be fully validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[26]

Experimental Workflow Diagram

Caption: Workflow for the evaluation of tert-Butyl Cetirizine.

Potential Advantages and Developmental Challenges

Anticipated Advantages

-

Improved Pharmacokinetics: The primary goal is to enhance oral bioavailability through increased lipophilicity, potentially leading to more consistent therapeutic effects.

-

Sustained Therapeutic Levels: If the in vivo hydrolysis is slow and controlled, the prodrug could act as a reservoir, providing sustained levels of active Cetirizine and possibly extending the dosing interval.

-

Taste Masking: The esterification of the carboxylic acid group could mask the inherent taste of Cetirizine, which would be a significant advantage in developing palatable oral liquid or orodispersible tablet formulations for pediatric and geriatric populations.[28][29][30]

Potential Challenges

-

Incomplete Conversion: The bioactivation may be incomplete, leading to lower overall exposure to the active drug and the excretion of the unhydrolyzed prodrug.

-

Inter-individual Variability: The activity of esterase enzymes can vary significantly between individuals, which could lead to unpredictable pharmacokinetics and variable clinical responses.

-

Steric Hindrance: The bulky tert-butyl group might sterically hinder the approach of esterase enzymes, leading to a hydrolysis rate that is too slow to be therapeutically useful.[22]

-

Alternative Metabolism: The prodrug might be susceptible to other metabolic pathways (e.g., oxidation) before hydrolysis can occur, leading to the formation of inactive byproducts.

Conclusion and Future Directions

Tert-Butyl Cetirizine represents a logical and promising prodrug candidate for Cetirizine. By masking the polar carboxylic acid group, this derivative has the potential to overcome biopharmaceutical limitations of the parent drug, primarily by enhancing its lipophilicity to improve absorption. The proposed bioactivation via endogenous esterases is a well-established pathway for many successful prodrugs.

The successful development of tert-Butyl Cetirizine hinges on achieving a delicate balance: the prodrug must be stable enough to be absorbed intact but labile enough to be efficiently converted to Cetirizine in the body. The experimental framework outlined in this guide provides a clear path for validating this concept, from initial in vitro hydrolysis studies to in vivo pharmacokinetic profiling. If successful, tert-Butyl Cetirizine could offer a clinically meaningful improvement over a trusted and effective antihistamine, ultimately benefiting patients with allergic conditions.

References

-

Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1031. [Link][3][4][5]

-

NanoMed. (n.d.). Advantages of Prodrugs. Retrieved from NanoMed website. [Link][31]

-

Patsnap Synapse. (2024). What is the significance of prodrugs in drug delivery? Retrieved from Patsnap website. [Link][6]

-

Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. ResearchGate. [Link][3][4]

-

Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PubMed. [Link][3][5]

-

Williams, F. M., Mutch, E., Nicholson, E., Wynne, H., Wright, P., Lambert, D., & Rawlins, M. D. (1993). Human liver and plasma aspirin esterase. PubMed. [Link][17]

-

Williams, F. M., Mutch, E., Nicholson, E., Wynne, H., Wright, P., Lambert, D., & Rawlins, M. D. (1993). Human liver and plasma aspirin esterase. Journal of Pharmacy and Pharmacology. [Link][19]

-

Al-khateeb, M. A., Al-Amoudi, W. M., & Abass, M. A. (2020). Esterase enzyme activities in blood plasma sample (nmol min⁻¹ mL⁻¹) and liver homogenate (nmol min⁻¹ g⁻¹) of quail. ResearchGate. [Link][20]

-

Kinsell, L. W., Weiss, H. A., Michaels, G. D., & Shaver, J. S. (1950). PLASMA ESTERASE ACTIVITY IN PATIENTS WITH LIVER DISEASE AND THE NEPHROTIC SYNDROME. PMC. [Link][21]

-

Li, B., He, B., Pan, Z., & Liu, T. (2007). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. ResearchGate. [Link][18]

-

Jaber, A. M., Abul-Hajj, Y. J., & Zarga, M. A. (2004). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. PubMed. [Link][24]

-

Various Authors. (2023). Synthesis of Cetirizine by condensation of (R)-tert-butylsulfinamide [(R)-TBS] with 4-chlorobenzaldehyde. ResearchGate. [Link][32]

-

Various Authors. (2023). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. ResearchGate. [Link][33]

-

Shimadzu Scientific Instruments. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. LabRulez LCMS. [Link][25]

-

Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). Determination and quantification of cetirizine HCl in dosage formulations by RP-HPLC. ResearchGate. [Link][34]

-

Google Patents. (n.d.). Method for detecting related substances in cetirizine hydrochloride sample. Google Patents. [27]

-

Shafaati, A., & Karkhaneh, M. K. (2011). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. NIH. [Link][26]

-

Hussein, M. Z., Al Ali, S. H., Zainal, Z., & Hakim, M. N. (2011). Controlled-release formulation of antihistamine based on cetirizine zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells. PMC. [Link]

-

LookChem. (n.d.). New manufacturing procedure of cetirizine. LookChem. [Link][35]

-

Broide, D. (1995). Clinical studies with cetirizine in allergic rhinitis and chronic urticaria. PubMed. [Link]

-

Saleem, T. (2023). Cetirizine. StatPearls - NCBI Bookshelf. [Link][10]

- Google Patents. (n.d.). Method for making cetirizine tablets.

-

Subramanian, S., Sankar, V., Manakadan, A. A., Ismail, S., & Andhuvan, G. (2010). Formulation and evaluation of Cetirizine dihydrochloride orodispersible tablet. PubMed. [Link][28]

-

Zhang, Y., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link][23]

-

Campoli-Richards, D. M., Buckley, M. M., & Fitton, A. (1990). Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria. PubMed. [Link][1]

-

Pharmaceutical Technology. (2013). Formulation Development of Taste-Masked Rapidly Dissolving Films of Cetirizine Hydrochloride. Pharmaceutical Technology. [Link][29]

-

Boeriu, C. G., Eggen, I. F., van Zoelen, D. J., & Bours, G. H. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. PubMed. [Link][36]

-

Spencer, C. M., Foulds, D., & Peters, D. H. (1993). Cetirizine. A reappraisal of its pharmacological properties and therapeutic use in selected allergic disorders. PubMed. [Link][2]

-

Sharma, D., Singh, M., Kumar, D., Singh, G., & Rathore, M. S. (2012). Formulation Development and Evaluation of Fast Disintegrating Tablet of Cetirizine Hydrochloride: A Novel Drug Delivery for Pediatrics and Geriatrics. NIH. [Link][30]

-

ClinicalTrials.gov. (2025). Phase III Clinical Study of Cetirizine Hydrochloride Injection in Treatment of Acute Urticaria. ClinicalTrials.gov. [Link]

-

Portnoy, J. M., & Dinakar, C. (2019). Focus on the cetirizine use in clinical practice: a reappraisal 30 years later. PubMed Central. [Link]

-

Various Authors. (2016). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

-

AmeliCA. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link][22]

-

Various Authors. (2023). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. [Link][8]

-

Testa, B., et al. (1998). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry. [Link][13]

-

Farsam, H., et al. (2001). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers. DARU Journal of Pharmaceutical Sciences. [Link][12]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link][16]

-

Snyder, S. H., & Snowman, A. M. (1987). Receptor effects of cetirizine. Journal of Allergy and Clinical Immunology. [Link][9]

-

Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. PubMed. [Link][14]

-

Zyrtec. (n.d.). What Is Cetirizine Hydrochloride (HCl) & Uses. Zyrtec. [Link][38]

Sources

- 1. Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cetirizine. A reappraisal of its pharmacological properties and therapeutic use in selected allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the significance of prodrugs in drug delivery? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cetirizine - Wikipedia [en.wikipedia.org]

- 12. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]